Hernandezine Hernandezine Hernandezine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Hernandezine is a natural product found in Thalictrum alpinum, Thalictrum foetidum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6681-13-6
VCID: VC20770294
InChI: InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1
SMILES: CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
Molecular Formula: C39H44N2O7
Molecular Weight: 652.8 g/mol

Hernandezine

CAS No.: 6681-13-6

VCID: VC20770294

Molecular Formula: C39H44N2O7

Molecular Weight: 652.8 g/mol

Purity: 95 % (TLC, mass-spectrometry)

* For research use only. Not for human or veterinary use.

Hernandezine - 6681-13-6

Description

Hernandezine is a tetrahydroquinoline alkaloid isolated from the plant Thalictrum podocarpum. It is recognized for its potential pharmacological properties, particularly as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound has garnered attention in recent research for its anti-inflammatory and anticancer activities.

Structural Representation

TypeStructure
2D Structure2D Structure
3D ConformerInteractive model available on PubChem

Biological Activities

Hernandezine has been studied for its various biological effects, particularly in the context of inflammation and cancer.

AMPK Activation

Research indicates that hernandezine acts as a novel AMPK activator, which is significant for its anti-inflammatory properties. It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) expression in human macrophage cell lines (THP-1 and U937) by activating AMPK pathways .

Inhibition of TNFα Production

In vitro studies demonstrated that hernandezine significantly reduces TNFα production in a dose-dependent manner:

Concentration (μM)TNFα Production Inhibition (%)
1No effect
3No effect
10Moderate effect
30Significant effect
100High effect

At concentrations above 100 μM, hernandezine exhibited cytotoxic effects, likely due to cell death rather than direct inhibition of TNFα production .

Autophagic Cell Death

Hernandezine has also been implicated in inducing autophagy and autophagic cell death, particularly in apoptosis-resistant cancer cells. Studies show that it promotes autophagy via the Atg7 pathway, leading to increased cell death in cancer models .

Applications in Cancer Research

Hernandezine's ability to induce autophagic cell death makes it a candidate for further research in cancer therapy, especially for drug-resistant cancers. Its selective action on cancer cells while sparing normal cells could provide a therapeutic advantage.

Effects on Pancreatic Ductal Adenocarcinoma

Recent studies have highlighted hernandezine's potential in treating pancreatic ductal adenocarcinoma (PDAC), where it was found to suppress cell proliferation and promote autophagic processes .

CAS No. 6681-13-6
Product Name Hernandezine
Molecular Formula C39H44N2O7
Molecular Weight 652.8 g/mol
IUPAC Name (1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene
Standard InChI InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1
Standard InChIKey FUZMQNZACIFDBL-KYJUHHDHSA-N
Isomeric SMILES CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
Canonical SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
Appearance Powder
Purity 95 % (TLC, mass-spectrometry)
Synonyms hernandezine
Reference - Shu-Hua Chen et al., /Calcium antagonists from traditional Chinese herbs./ Drug News and Perspectives (1990). 3(7):425-428 - M. Shamma et al., Chem. Comm., (1966). 7 - Sadritdinov, /Alkaloid inflammatory effects of Hernandezine and some of its action mechanisms./ Alkaloid and heart glycoside pharmacology, Tashkent, (1971) (Russian). 117-120
PubChem Compound 72343
Last Modified Sep 12 2023

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